7-Bromo-4-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole
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Overview
Description
7-Bromo-4-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole is a synthetic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely recognized for their diverse biological activities and applications in medicinal chemistry . This particular compound features a bromine atom at the 7th position, a fluorine atom at the 4th position, and two methyl groups at the 3rd position, making it a unique derivative of indole.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-4-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole typically involves multi-step organic reactionsThe reaction conditions often involve the use of brominating agents like N-bromosuccinimide (NBS) and fluorinating agents such as Selectfluor .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors to ensure precision and efficiency. The process would include stringent control of temperature, pressure, and reaction time to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-4-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted indole derivatives .
Scientific Research Applications
7-Bromo-4-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological systems to understand its potential as a therapeutic agent.
Medicine: It is investigated for its potential pharmacological properties, including antiviral, anticancer, and antimicrobial activities.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 7-Bromo-4-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one
- 7-Fluoro-3,3-dimethyl-2,3-dihydro-1H-indole
- 1H-Indole-3-carbaldehyde derivatives
Uniqueness
7-Bromo-4-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromine, fluorine, and methyl groups makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H11BrFN |
---|---|
Molecular Weight |
244.10 g/mol |
IUPAC Name |
7-bromo-4-fluoro-3,3-dimethyl-1,2-dihydroindole |
InChI |
InChI=1S/C10H11BrFN/c1-10(2)5-13-9-6(11)3-4-7(12)8(9)10/h3-4,13H,5H2,1-2H3 |
InChI Key |
HXKKCRBBXKKJPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNC2=C(C=CC(=C21)F)Br)C |
Origin of Product |
United States |
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